2-(2-Quinoxalinyl)phenol
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Overview
Description
2-(2-Quinoxalinyl)phenol is a heterocyclic organic compound with the molecular formula C14H10N2O It is characterized by the presence of a quinoxaline ring fused to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Quinoxalinyl)phenol typically involves the condensation of o-phenylenediamine with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Quinoxalinyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Sodium dichromate, potassium nitrosodisulfonate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydroquinoxalines
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
2-(2-Quinoxalinyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Quinoxalinyl)phenol involves its interaction with various molecular targets and pathways:
Free Radical Scavenging: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Metal Chelation: The compound can chelate metal ions, preventing them from catalyzing oxidative reactions.
Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase-2 (COX-2) and modulate signaling pathways like NF-kB, which are involved in inflammation and cancer.
Comparison with Similar Compounds
2-(2-Quinoxalinyl)phenol can be compared with other similar compounds such as:
Quinoxaline: A simpler structure without the phenol group, primarily used in the synthesis of pharmaceuticals and agrochemicals.
2-Phenylquinoxaline: Similar to this compound but lacks the hydroxyl group, affecting its reactivity and applications.
4-(3-(4-Hydroxyphenyl)-2-quinoxalinyl)phenol: A derivative with additional phenol groups, enhancing its antioxidant properties.
The uniqueness of this compound lies in its combined quinoxaline and phenol functionalities, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-quinoxalin-2-ylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-8-4-1-5-10(14)13-9-15-11-6-2-3-7-12(11)16-13/h1-9,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVXWAQUTVWUIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702734 |
Source
|
Record name | 6-(Quinoxalin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17392-20-0 |
Source
|
Record name | 6-(Quinoxalin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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